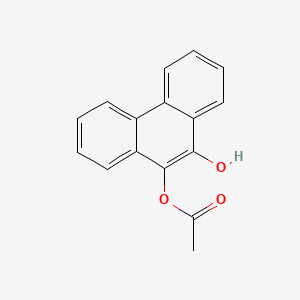
9,10-Phenanthrenediol, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Phenanthrenediol, monoacetate: is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9th and 10th positions of the phenanthrene ring, with one of these hydroxyl groups being acetylated. The molecular formula of this compound is C16H12O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Phenanthrenequinone: One common method for synthesizing 9,10-Phenanthrenediol involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution.
Acetylation: The resulting 9,10-Phenanthrenediol can then be acetylated using acetic anhydride in the presence of a base such as pyridine to yield 9,10-Phenanthrenediol, monoacetate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,10-Phenanthrenediol, monoacetate can undergo oxidation reactions to form phenanthrenequinone.
Reduction: The compound can be reduced back to phenanthrene or its derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene or its derivatives.
Substitution: Various esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
Chemistry:
9,10-Phenanthrenediol, monoacetate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its photochemical properties and behavior in radical reactions .
Biology and Medicine:
Research on this compound includes its potential use in drug development and its interactions with biological molecules. Its derivatives are explored for their biological activities and potential therapeutic applications.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 9,10-Phenanthrenediol, monoacetate involves its ability to participate in redox reactions and form stable radicals. These properties make it useful in studying radical behavior and photochemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
9,10-Phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: The oxidized form of 9,10-Phenanthrenediol.
Phenanthrene: The parent hydrocarbon from which these derivatives are formed.
Uniqueness:
9,10-Phenanthrenediol, monoacetate is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying various chemical reactions and mechanisms.
Propriétés
Numéro CAS |
39559-42-7 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(10-hydroxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C16H12O3/c1-10(17)19-16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16)18/h2-9,18H,1H3 |
Clé InChI |
MKAILPKBUQHGKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


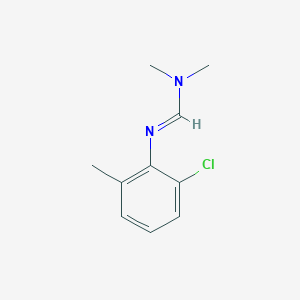
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)


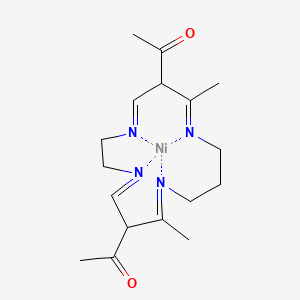

![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
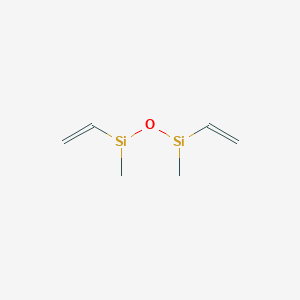
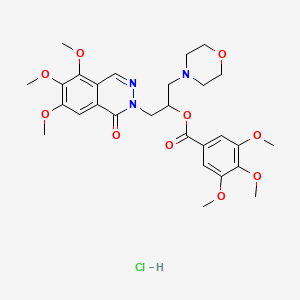
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)


